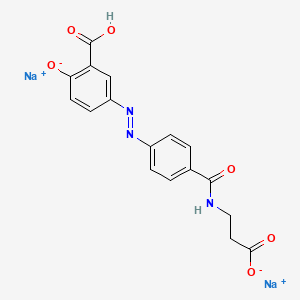![molecular formula C18H14N2O4 B1450850 3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid CAS No. 1172078-50-0](/img/structure/B1450850.png)
3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Descripción general
Descripción
3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a chemical compound with the molecular formula C18H14N2O4 and a molecular weight of 322.3 g/mol 1. It has garnered significant attention in scientific research.
Synthesis Analysis
The synthetic pathway for MPPA involves the condensation of a pyridazine ring with a benzoic acid moiety. Detailed synthetic methods and reaction conditions can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of MPPA consists of a pyridazine ring fused to a benzoic acid group. The methoxyphenoxy substituent at the 6-position of the pyridazine contributes to its unique properties. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms within the molecule.
Chemical Reactions Analysis
MPPA may participate in various chemical reactions, including esterification, amidation, and substitution reactions. Investigating its reactivity with different reagents and functional groups is crucial for understanding its behavior.
Physical And Chemical Properties Analysis
Physical Properties :
- Appearance : MPPA is typically a solid crystalline material.
- Melting Point : Experimental data suggests a melting point within a specific range.
- Solubility : MPPA’s solubility in various solvents impacts its practical applications.
Chemical Properties :
- Acid-Base Behavior : MPPA may exhibit acidic or basic properties.
- Stability : Assessing its stability under different conditions is essential.
- UV-Vis Absorption : Investigating its absorption spectrum provides insights into electronic transitions.
Aplicaciones Científicas De Investigación
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, like the methoxyphenoxy component of the compound, are primarily emitted from lignin pyrolysis and have been identified as potential tracers for biomass burning, especially wood burning. Their atmospheric reactivity, including reactions in gas-phase, particle-phase, and aqueous-phase, as well as secondary organic aerosol (SOA) formation, has been studied extensively. The reactions with OH and NO3 radicals are highlighted as predominant degradation pathways, indicating significant SOA formation potential (Liu, Chen, & Chen, 2022).
Mechanism of β-O-4 Bond Cleavage in Lignin
The study on the acidolysis of lignin model compounds, including those with methoxyphenoxy groups, emphasizes the different mechanisms involved in the cleavage of the β-O-4 bond. Such studies provide insights into the degradation and transformation of lignin, a major component of biomass, under various conditions (Yokoyama, 2015).
Synthetic Protocols of Pyridazine and Pyridazone Analogues
Research on the synthesis of pyridazine and pyridazone derivatives, which shares similarity to the pyridazinyl part of the compound , has shown a variety of biological activities, especially related to the cardiovascular system. This indicates the potential pharmacological applications of compounds with pyridazine structures (Jakhmola et al., 2016).
Syringic Acid's Pharmacological and Industrial Importance
Syringic acid, a phenolic compound with methoxy groups, exhibits a wide range of therapeutic applications including anti-oxidant, antimicrobial, and anti-inflammatory activities. The presence of methoxy groups significantly contributes to its therapeutic properties, which might also be relevant for compounds containing methoxyphenoxyl groups (Srinivasulu et al., 2018).
Safety And Hazards
While MPPA has shown promise in research, safety considerations are crucial:
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers should follow proper laboratory safety protocols.
- Environmental Impact : Assess its impact on the environment during synthesis and disposal.
Direcciones Futuras
- Biological Studies : Investigate MPPA’s effects on cellular processes, receptors, and signaling pathways.
- Drug Development : Explore its potential as a therapeutic agent (e.g., anti-inflammatory, anticancer).
- Structure-Activity Relationship : Systematically modify MPPA to optimize its properties.
- Formulation : Develop suitable formulations for practical applications.
Propiedades
IUPAC Name |
3-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-14-6-3-7-15(11-14)24-17-9-8-16(19-20-17)12-4-2-5-13(10-12)18(21)22/h2-11H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJZBUPPCPAPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




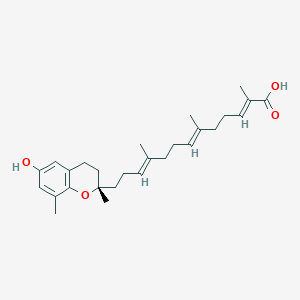

![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)
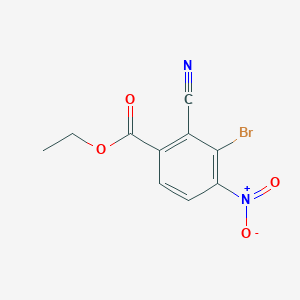

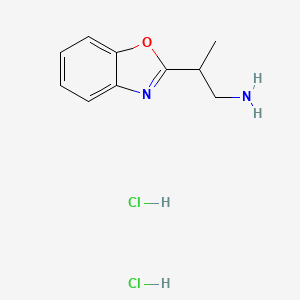
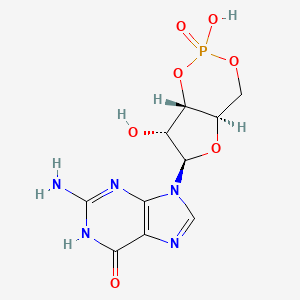
![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)
![6-Hydroxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1450779.png)
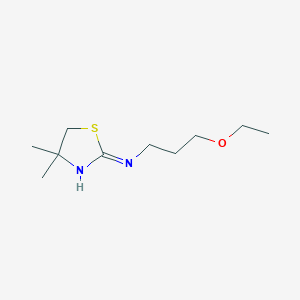

![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)
